5-Bromo-N-(tert-butyl)-3-methylpicolinamide
CAS No.: 156072-91-2
Cat. No.: VC11695493
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156072-91-2 |
|---|---|
| Molecular Formula | C11H15BrN2O |
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 5-bromo-N-tert-butyl-3-methylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
| Standard InChI Key | INGQVFWRUJSCHT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C(=O)NC(C)(C)C)Br |
| Canonical SMILES | CC1=CC(=CN=C1C(=O)NC(C)(C)C)Br |
Introduction
Overview of 5-Bromo-N-(tert-butyl)-3-methylpicolinamide
5-Bromo-N-(tert-butyl)-3-methylpicolinamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.157 g/mol. Its CAS number is 156072-91-2. This compound belongs to the family of picolinamides, which are derivatives of picolinic acid, and it features a bromine atom and a tert-butyl group attached to the nitrogen atom of the amide functional group.
Synthesis Methods
The synthesis of 5-Bromo-N-(tert-butyl)-3-methylpicolinamide typically involves several steps:
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Starting Materials: The synthesis begins with commercially available 3-methylpicolinic acid.
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Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
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Amidation: The final step involves the reaction of the brominated intermediate with tert-butylamine under acidic or basic conditions to form the desired amide product.
Applications and Biological Activity
Research has indicated potential applications for 5-Bromo-N-(tert-butyl)-3-methylpicolinamide in various fields:
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Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.
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Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, particularly in metabolic pathways relevant to diseases like diabetes and obesity.
Research Findings
Recent studies have explored various aspects of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Derivatives showed significant activity against Gram-positive bacteria. |
| Enzyme Inhibition | Inhibition of key enzymes involved in glucose metabolism was observed, suggesting potential for diabetes management. |
| Anti-inflammatory Effects | Compounds related to this structure demonstrated reductions in pro-inflammatory cytokines in vitro, indicating possible therapeutic applications in inflammatory diseases. |
Comparative Analysis
A comparative analysis with similar compounds highlights unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-N-(tert-butyl)-3-methylpicolinamide | Picolinamide | Bromine substitution enhances reactivity |
| N-(tert-butyl)-3-methylpicolinamide | Picolinamide | Lacks halogen, potentially less reactive |
| 5-Chloro-N-(tert-butyl)-3-methylpicolinamide | Picolinamide | Chlorine substitution may alter biological activity |
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